molecular formula C14H16N4O2 B2731605 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034574-93-9

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2731605
M. Wt: 272.308
InChI Key: PNPZFJLUQPQETJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Anti-mitotic Activity

Researchers have developed efficient synthetic routes for the synthesis of 2H-pyrazolo[4,3-c]pyridines, which are structurally related to the compound of interest. These compounds have shown cytotoxicity against cancer cell lines such as K562 and MCF-7, displaying potent anti-mitotic activity. The synthesis involves Sonogashira-type cross-coupling reactions, highlighting the compound's potential application in developing anticancer agents (Milišiūnaitė et al., 2018).

Versatile Synthesis for Pyridine Fused Systems

A study on the versatile synthesis of pyrazolopyridines and other pyrido fused systems suggests the potential for creating combinatorial libraries for drug discovery. The synthesis is based on a three-component coupling, which is particularly useful for preparing a wide range of bicyclic systems. This methodology could be applicable to the synthesis and exploration of the biological activity of compounds like 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (Almansa et al., 2008).

Antiviral Activity Studies

The antiviral activities of related heterocyclic compounds have been investigated, with some compounds showing significant activity against viruses such as HSV1 and HAV-MBB. The research demonstrates the potential of such compounds in the development of new antiviral drugs. This suggests that compounds with similar structures could also be evaluated for their antiviral properties (Attaby et al., 2006).

Photophysical Properties

A study on the photophysical properties of related pyrazolylpyridines revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings could pave the way for the use of such compounds in photophysical applications or as probes in biochemical studies (Vetokhina et al., 2012).

Coordination Chemistry and Biological Sensing

Compounds based on pyrazolylpyridines have been explored for their coordination chemistry, showing potential for applications in biological sensing and catalysis. This research indicates the versatility of pyrazolylpyridines in developing luminescent lanthanide compounds for biological applications, suggesting similar potential for the compound (Halcrow, 2005).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-pyrazol-1-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-18-8-1-5-16-18)17-9-4-13(10-17)20-12-2-6-15-7-3-12/h1-3,5-8,13H,4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPZFJLUQPQETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

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